molecular formula C12H9ClN4OS B14446611 2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one CAS No. 77903-13-0

2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one

Cat. No.: B14446611
CAS No.: 77903-13-0
M. Wt: 292.74 g/mol
InChI Key: FSNDAEJFFZVMJX-UHFFFAOYSA-N
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Description

2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one is a heterocyclic compound that belongs to the class of pyrimidothiazines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring. The presence of the 4-chlorophenyl group and the amino group at specific positions on the ring system contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiourea to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrimidothiazine compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the suppression of these processes . The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied .

Properties

CAS No.

77903-13-0

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

2-amino-6-(4-chlorophenyl)-3,7-dihydropyrimido[4,5-b][1,4]thiazin-4-one

InChI

InChI=1S/C12H9ClN4OS/c13-7-3-1-6(2-4-7)8-5-19-11-9(15-8)10(18)16-12(14)17-11/h1-4H,5H2,(H3,14,16,17,18)

InChI Key

FSNDAEJFFZVMJX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(S1)N=C(NC2=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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